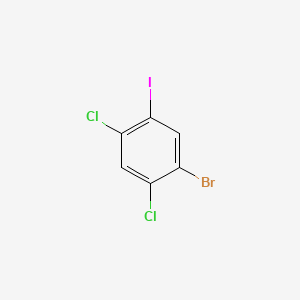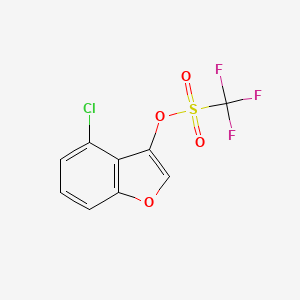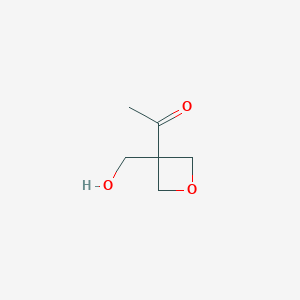
1-(3-(Hydroxymethyl)oxetan-3-YL)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Hydroxymethyl)oxetan-3-YL)ethan-1-one is a chemical compound with the molecular formula C6H10O3 It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a hydroxymethyl group attached to the third carbon of the oxetane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Hydroxymethyl)oxetan-3-YL)ethan-1-one typically involves the formation of the oxetane ring followed by the introduction of the hydroxymethyl group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxetane ring. The hydroxymethyl group can then be introduced through a nucleophilic substitution reaction using formaldehyde or a similar reagent.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperature and pressure conditions, and purification techniques such as distillation or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-(Hydroxymethyl)oxetan-3-YL)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Formaldehyde or other alkylating agents can be used in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted oxetanes depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-(Hydroxymethyl)oxetan-3-YL)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives may be studied for their biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research into its potential therapeutic applications, such as drug delivery systems or as a precursor to active pharmaceutical ingredients.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-(Hydroxymethyl)oxetan-3-YL)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to a biological response. The oxetane ring can undergo ring-opening reactions, which may be crucial in its mechanism of action. The hydroxymethyl group can also participate in hydrogen bonding and other interactions that influence its activity.
Comparaison Avec Des Composés Similaires
1-(Oxetan-3-yl)ethan-1-one: Similar structure but lacks the hydroxymethyl group.
1-(Oxetan-3-yl)piperazine hemioxalate: Contains a piperazine ring instead of the ethanone group.
1-(Oxetan-3-yl)ethan-1-ol: Similar structure but with an alcohol group instead of the ethanone group.
Uniqueness: 1-(3-(Hydroxymethyl)oxetan-3-YL)ethan-1-one is unique due to the presence of both the oxetane ring and the hydroxymethyl group
Propriétés
Formule moléculaire |
C6H10O3 |
|---|---|
Poids moléculaire |
130.14 g/mol |
Nom IUPAC |
1-[3-(hydroxymethyl)oxetan-3-yl]ethanone |
InChI |
InChI=1S/C6H10O3/c1-5(8)6(2-7)3-9-4-6/h7H,2-4H2,1H3 |
Clé InChI |
IDUBJRVFMFUJKR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1(COC1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



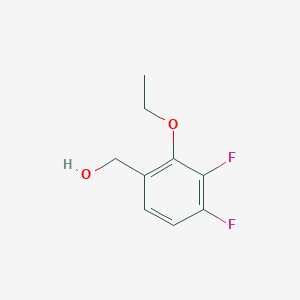
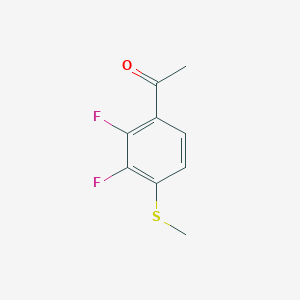
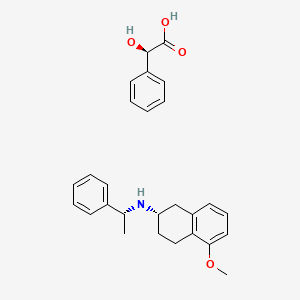

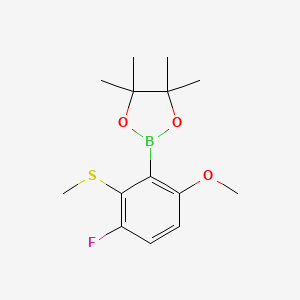

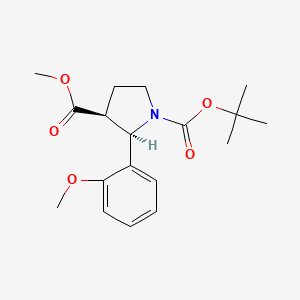


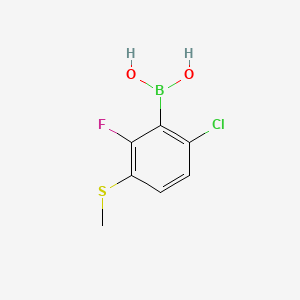
![3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B14024033.png)
